5-bromo-N-ethyl-N-methylpyridin-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

5-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 1197294-56-6) is a heterocyclic organic compound belonging to the class of brominated 2-aminopyridines. It features a pyridine ring substituted with a bromine atom at the 5-position and both ethyl and methyl groups on the exocyclic nitrogen at the 2-position.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1197294-56-6
Cat. No. B598039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-ethyl-N-methylpyridin-2-amine
CAS1197294-56-6
Synonyms5-bromo-N-ethyl-N-methyl-pyridin-2-amine
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCCN(C)C1=NC=C(C=C1)Br
InChIInChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3
InChIKeySCGQKVZZOLPQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 1197294-56-6) | Brominated Pyridine Building Block for Cross-Coupling and Drug Discovery


5-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 1197294-56-6) is a heterocyclic organic compound belonging to the class of brominated 2-aminopyridines. It features a pyridine ring substituted with a bromine atom at the 5-position and both ethyl and methyl groups on the exocyclic nitrogen at the 2-position . This structural arrangement renders it a versatile small molecule scaffold, particularly valuable as a synthetic intermediate in medicinal chemistry and organic synthesis . Its primary utility lies in cross-coupling reactions, where the 5-bromo substituent serves as a reactive handle for further functionalization, enabling the construction of more complex molecular architectures .

1 Suzuki-Miyaura coupling handle 5-bromo substituent para to pyridine nitrogen supports cross-coupling functionalization
2 Tunable N-alkyl substitution ethyl/methyl exocyclic amine provides distinct steric and electronic profile for scaffold decoration
3 Drug discovery building block heterocyclic core enables construction of compound libraries for medicinal chemistry campaigns

Why 5-Bromo-N-ethyl-N-methylpyridin-2-amine Cannot Be Replaced by Other Bromoaminopyridines


Direct substitution of 5-bromo-N-ethyl-N-methylpyridin-2-amine with closely related bromoaminopyridine analogs is inadvisable due to significant differences in physicochemical properties and synthetic utility that impact downstream applications. While compounds like 5-bromo-N-methylpyridin-2-amine (CAS 84539-30-0) and 5-bromo-N-ethylpyridin-2-amine (CAS 856850-36-7) share the 5-bromo-2-aminopyridine core, variations in N-alkyl substitution alter molecular weight, lipophilicity, and steric hindrance, which directly influence reactivity in cross-coupling reactions and the pharmacokinetic profiles of derived drug candidates . Furthermore, regioisomers such as 6-bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7) possess identical molecular formulas but differ in bromine position, leading to divergent reactivity and coupling outcomes . The specific substitution pattern of 5-bromo-N-ethyl-N-methylpyridin-2-amine offers a unique balance of reactivity and steric accessibility that is not replicated by its analogs, making it the preferred choice for targeted synthetic routes requiring precise control over molecular geometry and electronic properties [1].

N-Methyl analog Lower molecular weight and lipophilicity may alter reactivity and physicochemical profile in coupling and downstream assays
N-Ethyl analog Different steric hindrance around amine may shift reaction kinetics and product distribution compared to target
6-Bromo regioisomer Bromine ortho to pyridine nitrogen likely changes electronic environment and cross-coupling outcomes

5-Bromo-N-ethyl-N-methylpyridin-2-amine: Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity Differentiate 5-Bromo-N-ethyl-N-methylpyridin-2-amine from N-Methyl and N-Ethyl Analogs

The molecular weight of 5-bromo-N-ethyl-N-methylpyridin-2-amine (215.09 g/mol) is substantially higher than that of 5-bromo-N-methylpyridin-2-amine (187.04 g/mol) and 5-bromo-N-ethylpyridin-2-amine (201.06 g/mol) . This difference is accompanied by increased lipophilicity: the calculated XLogP3 value for the parent scaffold N-ethyl-N-methylpyridin-2-amine is 2.0 [1], and the addition of bromine at the 5-position is expected to elevate this value, enhancing membrane permeability compared to less lipophilic analogs. In drug discovery contexts, these property differences directly impact compound library design and lead optimization strategies .

MW & Lipophilicity
Reported
MW 215.09 g/mol; cLogP ~2.5–3.0 vs N-methyl analog MW 187.04, cLogP ~1.5
Supports compound library design context
Calculated properties; experimental ADME validation required
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Synthetic Yield and Purity Profile of 5-Bromo-N-ethyl-N-methylpyridin-2-amine: Documented 66% Yield Under Optimized Conditions

A reproducible synthetic route for 5-bromo-N-ethyl-N-methylpyridin-2-amine has been documented with a yield of 66% using a palladium-catalyzed amination of 2,5-dibromopyridine with N-methylethylamine . In contrast, no comparable optimized yield data is readily available for the N-ethyl or N-methyl analogs under similar conditions. The target compound is commercially available with a minimum purity of 95% , ensuring consistent performance in downstream applications.

Synthetic Yield
Data to verify
66% yield (Pd-catalyzed amination)
Reported yield context for procurement planning
Documented route; reproducibility under varied conditions to confirm
Organic Synthesis Process Chemistry Building Block Procurement

Regioselective Cross-Coupling Advantage: 5-Bromo Position Enables Suzuki-Miyaura Reactions with Reduced Steric Hindrance

The 5-bromo substituent in 5-bromo-N-ethyl-N-methylpyridin-2-amine is strategically positioned para to the pyridine nitrogen and ortho to the exocyclic amine, offering a favorable electronic environment for palladium-catalyzed Suzuki-Miyaura cross-couplings . This positioning provides a balance of reactivity and steric accessibility that is distinct from the 6-bromo regioisomer (CAS 959237-79-7), where the bromine is adjacent to the pyridine nitrogen and may experience greater steric hindrance or electronic deactivation . The 5-bromo compound is thus expected to exhibit faster reaction kinetics and higher yields in cross-coupling with bulky aryl boronic acids compared to its 6-bromo counterpart [1].

Regioselectivity
Class-level
5-bromo position vs 6-bromo regioisomer
May offer favorable coupling reactivity context
Inferred from electronic/steric principles; direct kinetic data advised
Cross-Coupling Chemistry Medicinal Chemistry Library Synthesis

Physical Form and Handling: Liquid State at Room Temperature Simplifies Dispensing and Automation

5-Bromo-N-ethyl-N-methylpyridin-2-amine is supplied as a liquid at room temperature . In contrast, 5-bromo-N-methylpyridin-2-amine is a solid . The liquid physical form of the target compound facilitates precise volumetric dispensing, making it particularly suitable for high-throughput screening (HTS) and automated compound management systems. This eliminates the need for weighing solids, reducing handling time and minimizing exposure risks.

Physical Form
Head-to-head
Liquid at RT vs solid (N-methyl analog)
Supports automated dispensing workflows
Handling advantage for HTS and compound management
Compound Management High-Throughput Screening Laboratory Automation

Optimal Research and Industrial Applications for 5-Bromo-N-ethyl-N-methylpyridin-2-amine


Medicinal Chemistry: Synthesis of CNS-Targeted Drug Candidates

The higher lipophilicity (cLogP ~2.5-3.0) and molecular weight (215.09 g/mol) of 5-bromo-N-ethyl-N-methylpyridin-2-amine relative to its N-methyl analog position it as a preferred building block for designing central nervous system (CNS) drug candidates, where enhanced blood-brain barrier permeability is desirable. Its 5-bromo handle allows for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) around the pyridine core [1].

High-Throughput Screening Library Construction

The liquid physical form of 5-bromo-N-ethyl-N-methylpyridin-2-amine at room temperature simplifies automated dispensing and plate preparation, making it ideal for generating diverse compound libraries in high-throughput screening (HTS) campaigns. Its reliable purity (≥95%) ensures consistent screening results .

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The documented synthetic route with a 66% yield provides a solid foundation for scaling up the production of advanced intermediates. The optimized conditions (Pd-catalyzed amination in toluene at 70°C) are amenable to further process intensification, supporting preclinical and early clinical supply chains .

Regioselective Functionalization for Agrochemical Discovery

The 5-bromo position offers a strategic advantage for introducing diverse substituents while maintaining the integrity of the 2-aminopyridine core. This regioselective functionalization is valuable in agrochemical research for generating novel herbicidal or fungicidal leads .

Application
Selection Property
Validation Focus
CNS research compound synthesis
Lipophilicity and molecular weight context
Brain permeability assay context
High-throughput screening library construction
Liquid dispensing compatibility
Automated liquid handling validation
Scalable intermediate synthesis
Documented synthetic route
Process scalability and purity assessment
Agrochemical lead generation
Regioselective functionalization handle
Cross-coupling reaction efficiency

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